molecular formula C17H19N3O2S2 B320983 N-({[(4-TERT-BUTYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)THIOPHENE-2-CARBOXAMIDE

N-({[(4-TERT-BUTYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B320983
M. Wt: 361.5 g/mol
InChI Key: RGFFXXFDZKRXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[(4-TERT-BUTYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)THIOPHENE-2-CARBOXAMIDE is a complex organic compound with the molecular formula C17H19N3O2S2 and a molecular weight of 361.48166 g/mol This compound is characterized by the presence of a tert-butyl group, a thienylcarbonyl group, and a hydrazino carbothioyl group attached to a benzamide core

Preparation Methods

The synthesis of N-({[(4-TERT-BUTYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)THIOPHENE-2-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the thienylcarbonyl hydrazine intermediate. This intermediate is then reacted with a tert-butyl-substituted benzoyl chloride under controlled conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-({[(4-TERT-BUTYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)THIOPHENE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-({[(4-TERT-BUTYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-({[(4-TERT-BUTYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazino carbothioyl group is believed to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

N-({[(4-TERT-BUTYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)THIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provide a distinct set of chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C17H19N3O2S2

Molecular Weight

361.5 g/mol

IUPAC Name

4-tert-butyl-N-[(thiophene-2-carbonylamino)carbamothioyl]benzamide

InChI

InChI=1S/C17H19N3O2S2/c1-17(2,3)12-8-6-11(7-9-12)14(21)18-16(23)20-19-15(22)13-5-4-10-24-13/h4-10H,1-3H3,(H,19,22)(H2,18,20,21,23)

InChI Key

RGFFXXFDZKRXEE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CS2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.